4-Aminotetrahydrofuran-3-ol hydrochloride

Descripción

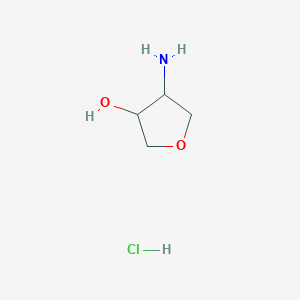

Structure

2D Structure

Propiedades

IUPAC Name |

4-aminooxolan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDDJSOAVIFVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625945 | |

| Record name | 4-Aminooxolan-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311313-87-7, 352534-77-1 | |

| Record name | 3-Furanol, 4-aminotetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311313-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminooxolan-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(3R,4R)-4-aminooxolan-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Aminotetrahydrofuran 3 Ol Hydrochloride and Its Stereoisomers

Enantioselective Synthesis Routes from Chiral Precursors

The use of readily available, enantiomerically pure starting materials from the "chiral pool" is a powerful strategy for asymmetric synthesis. This approach transfers the inherent chirality of the starting material to the final product, avoiding the need for chiral resolution or asymmetric catalysis in later stages.

Utilization of Natural Amino Acids (e.g., L-Aspartic Acid, L-Methionine) in Asymmetric Synthesis

Natural amino acids are inexpensive and highly versatile chiral building blocks. Their inherent stereochemistry and functional groups (amine and carboxylic acid) provide ideal starting points for the synthesis of complex chiral molecules.

A notable process describes the synthesis of enantiomerically pure (S)-3-amino tetrahydrofuran (B95107) hydrochloride starting from either L-aspartic acid or L-methionine. This route is designed to be efficient and scalable, importantly avoiding chromatographic purification steps. The enantiomeric purity of the final product is typically confirmed using NMR and chiral HPLC methods.

Starting from L-Aspartic Acid , a key transformation involves the reduction of both carboxylic acid groups to alcohols, followed by protection of the amino group. The resulting amino diol is then subjected to a cyclization reaction to form the tetrahydrofuran ring. A common method for this cyclization is the reaction of the 1,4-diol with dimethyl carbonate in the presence of a base, which proceeds with retention of the original chirality.

Alternatively, L-Methionine can be utilized. The synthesis often begins with the reduction of the carboxylic acid to an alcohol to form N-protected methioninol. The crucial step involves the conversion of the thioether moiety into a sulfonium salt by treatment with an alkyl halide (e.g., methyl iodide). This intermediate then undergoes a base-mediated intramolecular cyclization to furnish the desired tetrahydrofuran ring structure. researchgate.net

Table 1: Comparison of Natural Amino Acid Precursors

| Precursor | Key Synthetic Steps | Advantages |

|---|---|---|

| L-Aspartic Acid | 1. Di-reduction of carboxylic acids2. N-protection3. Base-catalyzed cyclization of the resulting 1,4-diol | Utilizes a common and inexpensive amino acid. |

| L-Methionine | 1. Reduction of carboxylic acid2. N-protection3. Sulfonium salt formation4. Base-mediated intramolecular cyclization | Provides an alternative route with different intermediate structures. researchgate.net |

Chiral Auxiliary Approaches for Diastereocontrol

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. harvard.edu After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. harvard.edu While specific applications for the synthesis of 4-aminotetrahydrofuran-3-ol (B138653) are not extensively documented in readily available literature, established chiral auxiliary systems like Evans' oxazolidinones and Myers' pseudoephedrine amides offer a powerful and predictable platform for such transformations. nih.govwilliams.edu

Evans' Oxazolidinones , derived from amino acids, are widely used to direct asymmetric alkylations and aldol reactions. researchgate.netsantiago-lab.comnih.gov In a hypothetical application, an oxazolidinone could be acylated with a fragment that, after a highly diastereoselective reaction (e.g., an aldol condensation to set the C3-C4 stereochemistry), could be further elaborated and cyclized to form the tetrahydrofuran ring. researchgate.net The stereochemical outcome is dictated by the steric hindrance of the auxiliary, which blocks one face of the enolate. santiago-lab.com

Pseudoephedrine serves as a practical chiral auxiliary for the asymmetric synthesis of highly enantiomerically enriched carboxylic acids, alcohols, and ketones. harvard.edunih.govorgsyn.org An amide is formed between pseudoephedrine and a carboxylic acid. Deprotonation and subsequent reaction of the α-proton are highly diastereoselective, controlled by the auxiliary's structure. nih.govmarefa.org This method could be adapted to create a key intermediate whose stereocenters are then incorporated into the target tetrahydrofuran ring.

Diastereoselective Synthesis of Defined Isomers (e.g., (3R,4S), (3S,4R))

Controlling the relative stereochemistry between the C-3 hydroxyl and C-4 amino groups is crucial for synthesizing specific isomers like the trans-(3R,4S) or cis-(3S,4R) diastereomers.

Strategies for Control of Relative Stereochemistry

The spatial arrangement of substituents on the tetrahydrofuran ring is controlled through various diastereoselective reactions. Intramolecular cyclization reactions are particularly powerful in this regard, where the stereochemistry of the acyclic precursor dictates the stereochemistry of the cyclic product. nih.gov

One effective strategy is the intramolecular cyclization of an epoxy alcohol . For example, a chiral epoxy alcohol can undergo a 5-exo-tet cyclization. The stereochemistry of the starting epoxide and the alcohol directly translates to the relative stereochemistry of the substituents on the newly formed tetrahydrofuran ring. This substrate-controlled approach ensures a high degree of diastereoselectivity. nih.gov

Another approach involves Prins-type cyclizations . These reactions involve the acid-catalyzed addition of an alkene to an oxonium ion, followed by trapping of the resulting carbocation by a nucleophile. nih.gov By carefully choosing the geometry of the alkene and the reaction conditions, specific diastereomers of substituted tetrahydrofurans can be selectively formed. figshare.com

Ring-Opening Reactions for Stereospecific Introduction of Functional Groups

The stereospecific ring-opening of epoxides is a classic and highly reliable method for introducing functional groups with well-defined stereochemistry. nih.gov This strategy is particularly useful for synthesizing 1,2-aminoalcohols.

In the context of 4-aminotetrahydrofuran-3-ol, a synthesis can be envisioned starting from a chiral, unsaturated alcohol. This precursor can undergo a stereoselective epoxidation (e.g., Sharpless epoxidation) to create a glycidol-like intermediate that already contains the tetrahydrofuran oxygen and the C-3 hydroxyl group with the correct absolute stereochemistry. The key step is the subsequent regioselective and stereospecific ring-opening of this epoxide with an amine or an azide (which is later reduced). This SN2 reaction occurs with inversion of configuration at the C-4 position, thus establishing the trans relationship between the incoming amino group and the adjacent hydroxyl group.

Table 2: Stereochemical Control via Epoxide Ring-Opening

| Reaction Step | Purpose | Stereochemical Outcome |

|---|---|---|

| Asymmetric Epoxidation | Sets the absolute stereochemistry of the C-2 and C-3 positions of the epoxide intermediate. | Enantioselective |

| Nucleophilic Ring-Opening | Introduces the amino (or precursor) group at C-4. | Stereospecific (inversion of configuration) |

| Final Product | The relative stereochemistry (cis or trans) is determined by the stereochemistry of the epoxide precursor. | Diastereomerically pure |

Multi-Step Synthetic Sequences and Key Intermediate Transformations

The construction of 4-aminotetrahydrofuran-3-ol hydrochloride isomers inevitably involves multi-step sequences that require careful planning of protecting group strategies and functional group interconversions.

A representative synthetic pathway might begin with a chiral starting material like an L-amino acid or a chiral glycidol derivative.

Key transformations often include:

Protection/Deprotection: The amino and hydroxyl groups must be protected during various stages of the synthesis to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and silyl ethers (e.g., TBS) or benzyl ethers for the alcohol.

Reduction: Carboxylic acids or esters are often reduced to alcohols (using reagents like LiAlH₄ or NaBH₄) to form diol precursors for cyclization. Azide intermediates, used to introduce the amino group, are reduced to primary amines, typically via catalytic hydrogenation (H₂/Pd-C).

Cyclization: This is a crucial step for forming the tetrahydrofuran ring. As mentioned, methods include intramolecular Williamson ether synthesis, acid-catalyzed cyclization of diols, or cyclization involving sulfonium salt intermediates. researchgate.net

Activation: Hydroxyl groups may need to be "activated" for substitution reactions by converting them into better leaving groups, such as tosylates or mesylates.

Salt Formation: The final step typically involves the deprotection of the amine and treatment with hydrochloric acid (HCl) to form the stable hydrochloride salt.

Reductive Amination Protocols

Reductive amination is a cornerstone technique for the formation of carbon-nitrogen bonds and is frequently employed in the synthesis of amines like 4-aminotetrahydrofuran-3-ol. harvard.edumasterorganicchemistry.com This method involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. harvard.edu The choice of reducing agent is critical as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edumasterorganicchemistry.com

Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is effective under mildly acidic conditions where imine formation is favorable; however, its high toxicity is a significant drawback. harvard.edu

Sodium triacetoxyborohydride has emerged as a preferred reagent due to its high selectivity, mild reaction conditions, and lower toxicity compared to cyanide-based reagents. harvard.edumasterorganicchemistry.com It is particularly effective for the reductive amination of a wide range of aldehydes and ketones with primary and secondary amines. harvard.edu The reaction is often carried out in solvents like dichloroethane (DCE) or tetrahydrofuran (THF), sometimes with the addition of acetic acid to facilitate imine formation. harvard.edu For instance, a general protocol involves stirring the amine and carbonyl compound with sodium triacetoxyborohydride in a suitable solvent at room temperature. organic-chemistry.org

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, room temperature. harvard.eduorganic-chemistry.org | Inexpensive, readily available. | Can reduce aldehydes/ketones; requires careful pH control. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7. harvard.edu | Selectively reduces imines/iminium ions. harvard.edumasterorganicchemistry.com | Highly toxic, generates cyanide waste. harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid. harvard.edu | Highly selective, mild, high-yielding, non-toxic byproducts. harvard.edumasterorganicchemistry.com | More expensive than NaBH₄. |

| Catalytic Hydrogenation (H₂/Catalyst) | Various catalysts (e.g., Pd/C), various solvents. organic-chemistry.org | "Green" method, no salt byproducts. | Catalyst can be sensitive; may reduce other functional groups. highfine.com |

Cyclization Reactions in Tetrahydrofuran Ring Formation

The construction of the tetrahydrofuran core is a pivotal step in the synthesis of 4-aminotetrahydrofuran-3-ol. A variety of cyclization strategies have been developed for forming substituted tetrahydrofurans, often with high stereocontrol. nih.gov

One of the most common approaches is the intramolecular Sₙ2 reaction, where a hydroxyl group acts as a nucleophile to displace a leaving group (such as a halide or sulfonate) on the same molecule, forming the cyclic ether. nih.gov This method is a classical and reliable way to form the tetrahydrofuran ring.

Other powerful strategies for constructing the tetrahydrofuran ring include:

Oxidative Cyclization: γ-hydroxy alkenes can undergo oxidative cyclization to form tetrahydrofurans. nih.gov This method can generate multiple stereocenters in a single step.

[3+2] Cycloaddition Reactions: These reactions provide a convergent route to highly substituted tetrahydrofurans by combining a two-atom component and a three-atom component in a single step. nih.gov

Prins Cyclization: This reaction involves the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol. While primarily used for tetrahydropyrans, variations of this strategy can be adapted for tetrahydrofuran synthesis. beilstein-journals.org

Metal-Catalyzed Cyclizations: Transition metals like copper, platinum, and palladium can catalyze the intramolecular hydroalkoxylation of unsaturated alcohols to form the tetrahydrofuran ring. nih.govorganic-chemistry.org A novel copper-catalyzed cyclopropanol ring-opening cyclization has been developed to synthesize substituted tetrahydrofurans, demonstrating broad substrate scope and scalability. nih.gov

The synthesis of enantiomerically pure (S)-3-aminotetrahydrofuran hydrochloride has been achieved starting from natural amino acids like L-aspartic acid or L-methionine, which provides a chiral pool approach to establish the desired stereochemistry early in the synthesis. researchgate.net

| Reaction Type | Description | Key Features |

|---|---|---|

| Intramolecular Sₙ2 Reaction | Nucleophilic attack of a hydroxyl group on an electrophilic carbon with a leaving group. nih.gov | Classical, reliable, good for stereocontrol. |

| Oxidative Cyclization of γ-Hydroxy Alkenes | Formation of the ring via oxidation of an unsaturated alcohol. nih.gov | Can create multiple stereocenters simultaneously. |

| [3+2] Cycloaddition | Convergent reaction combining two fragments to form the five-membered ring. nih.gov | Efficient, builds complexity quickly. |

| Copper-Catalyzed Ring-Opening Cyclization | Ring-opening of a hydroxycyclopropanol followed by C-O bond formation. nih.gov | Novel, broad scope, scalable. nih.gov |

Protecting Group Strategies and Deprotection Methodologies

In the multistep synthesis of a bifunctional molecule like 4-aminotetrahydrofuran-3-ol, the use of protecting groups is essential. organic-chemistry.org These groups temporarily block the reactivity of the amino (-NH₂) and hydroxyl (-OH) groups, preventing them from interfering with reactions at other sites in the molecule. organic-chemistry.orgtcichemicals.com

The selection of protecting groups is governed by several factors: they must be introduced in high yield, be stable to subsequent reaction conditions, and be removed selectively and efficiently without affecting other parts of the molecule. tcichemicals.com The concept of "orthogonal protection" is particularly valuable, where different protecting groups can be removed under distinct conditions (e.g., one under acidic conditions, another under basic conditions), allowing for selective deprotection. organic-chemistry.org

For the Amino Group: Common protecting groups include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Boc Group: Introduced using di-tert-butyl dicarbonate (Boc₂O), it is stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA, or HCl). highfine.com

Cbz Group: Introduced using benzyl chloroformate (Cbz-Cl), it is stable to acidic conditions but is readily cleaved by catalytic hydrogenolysis (H₂/Pd-C). highfine.com

For the Hydroxyl Group: Silyl ethers are widely used protecting groups for alcohols.

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are common choices. They are introduced using the corresponding silyl chloride (e.g., TBSCl) and are typically removed using a fluoride source like tetrabutylammonium fluoride (TBAF). tcichemicals.comharvard.edu The steric bulk of the silyl group can be varied to tune its stability. tcichemicals.com

The successful synthesis of 4-aminotetrahydrofuran-3-ol relies on a carefully planned sequence of protection and deprotection steps to unmask the functional groups at the appropriate stage.

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |

|---|---|---|---|

| Amino (-NH₂) | tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl). highfine.com |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (H₂, Pd/C). highfine.com | |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl | TBS/TBDMS | Fluoride ion source (TBAF, HF). harvard.edu |

| Benzyl | Bn | Catalytic Hydrogenolysis (H₂, Pd/C). highfine.com |

Optimization of Synthetic Pathways for Research and Scalability Considerations

For research purposes, pathways that offer flexibility in introducing substituents or accessing different stereoisomers are valuable. However, for scalability, the focus shifts to robust, high-yielding reactions that avoid hazardous reagents, chromatographic purifications, and extreme temperatures or pressures.

Key optimization strategies include:

One-Pot Procedures: Combining multiple reaction steps into a single operation without isolating intermediates, such as in one-pot reductive amination protocols, saves time, resources, and reduces waste. researchgate.net

Catalytic Methods: Employing catalytic rather than stoichiometric reagents (e.g., catalytic hydrogenation for deprotection or metal-catalyzed cyclizations) is more efficient and environmentally benign. highfine.comnih.gov

Stereoselective Synthesis: Establishing the correct stereochemistry early in the synthesis, for example by using a chiral starting material from the "chiral pool" (like an amino acid), can be more efficient than separating isomers at a later stage. researchgate.net The development of a synthesis for enantiopure (S)-3-aminotetrahydrofuran hydrochloride from L-aspartic acid or L-methionine that avoids chromatography is a prime example of a scalable process. researchgate.net

Reagent Selection: Choosing less toxic and more cost-effective reagents, such as replacing NaBH₃CN with NaBH(OAc)₃ in reductive amination, enhances the safety and economic viability of the synthesis. harvard.edu

Ultimately, a successful synthetic pathway must balance chemical efficiency with practical considerations, ensuring that the target compound can be produced reliably and economically at the required scale.

Elucidation and Control of Stereochemical Purity in 4 Aminotetrahydrofuran 3 Ol Hydrochloride Derivatives

Impact of Stereoisomerism on Chemical and Biological Interactions

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. solubilityofthings.com In the context of pharmaceutical sciences, where the majority of drugs are chiral, the specific stereochemistry of a molecule can profoundly influence its biological activity. solubilityofthings.comankara.edu.tr

The interaction of drugs with biological targets such as proteins, nucleic acids, and biomembranes is highly dependent on their three-dimensional structure. ankara.edu.tr Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. solubilityofthings.comankara.edu.tr One enantiomer may produce the desired therapeutic effect, while the other may be less active, inactive, or even cause adverse effects. ankara.edu.tr For instance, the (S)-isomer of the drug methyldopa is responsible for its antihypertensive effect, while the (R)-isomer of penicillamine is a potent agent for treating chronic arthritis, its (S)-isomer is highly toxic. ankara.edu.tr

Analytical Techniques for Enantiomeric and Diastereomeric Purity Assessment

Ensuring the stereochemical purity of pharmaceutical compounds is crucial for their safety and efficacy. Several analytical techniques are employed to separate, identify, and quantify stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. ijrpr.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. ijrpr.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for this purpose. ijrpr.com

The general workflow for chiral HPLC analysis involves:

Method Development : Selecting an appropriate chiral column and mobile phase to achieve optimal separation of the stereoisomers. chromatographyonline.com

Sample Preparation : Dissolving the sample in a suitable solvent.

Injection : Introducing the sample into the HPLC system.

Separation : The mobile phase carries the sample through the chiral column, where the enantiomers are separated based on their differential interactions with the CSP.

Detection : A detector, typically a UV detector, measures the concentration of each separated enantiomer as it elutes from the column. nih.gov

Quantification : The peak areas in the resulting chromatogram are proportional to the concentration of each enantiomer, allowing for the determination of enantiomeric purity. researchgate.net

For derivatives of 4-aminotetrahydrofuran-3-ol (B138653), chiral HPLC can be used to determine the enantiomeric excess, which is a measure of the purity of a chiral substance. google.com The enantiopurity of compounds like (S)-3-amino tetrahydrofuran (B95107) hydrochloride has been successfully established using chiral HPLC methods. researchgate.net

Table 1: Example Parameters for Chiral HPLC Analysis

| Parameter | Value |

| Column | Chiralpak AD-H |

| Mobile Phase | n-hexane-isopropanol (93:7, v/v) + 0.5% DEA |

| Flow Rate | 0.8 ml/min |

| Detection | UV at 343 nm |

| Temperature | 20 °C |

This table presents a hypothetical set of parameters based on typical chiral HPLC methods for similar compounds. Actual conditions would need to be optimized for specific derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules, including the relative and absolute stereochemistry. wordpress.com While standard NMR can distinguish between diastereomers, specific techniques are often required to differentiate enantiomers. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent to create a diastereomeric environment, which results in distinguishable NMR signals for the enantiomers. rsc.org

Techniques such as the Nuclear Overhauser Effect (NOE) can provide information about the proximity of protons in a molecule, which can be used to determine the relative stereochemistry of cyclic compounds like tetrahydrofuran derivatives. wordpress.com For certain fluorinated derivatives, 19F NMR can be a valuable tool for enantiomeric analysis. rsc.org The enantiomeric purity of compounds like (S)-3-amino tetrahydrofuran hydrochloride has been confirmed using NMR methods. researchgate.net

Table 2: NMR Techniques for Stereochemical Analysis

| Technique | Application |

| 1H NMR with Chiral Shift Reagents | Differentiates enantiomeric signals by inducing chemical shift differences. |

| NOESY/ROESY | Determines spatial proximity of nuclei to establish relative stereochemistry. |

| 19F NMR (for fluorinated derivatives) | Can be used for enantiomeric analysis in anisotropic chiral media. rsc.org |

| 1H-19F HOESY | Confirms through-space couplings to aid in stereochemical assignments of fluorinated compounds. nih.gov |

In some cases, specific mass spectrometric techniques, such as those involving chiral reference compounds or tandem mass spectrometry (MS/MS) with collision-induced dissociation, can provide information about the stereochemistry of a molecule. However, for the definitive assignment of stereochemistry, MS is typically used in conjunction with other techniques like NMR and X-ray crystallography.

Stereoselective Transformations and Epimerization Studies

The synthesis of stereochemically pure compounds is a major focus in medicinal chemistry. Stereoselective synthesis, also known as asymmetric synthesis, refers to chemical reactions that preferentially yield one stereoisomer over others. nih.gov For 4-aminotetrahydrofuran-3-ol derivatives, this involves controlling the stereochemistry at the two chiral centers on the tetrahydrofuran ring.

Several strategies can be employed for the stereoselective synthesis of substituted tetrahydrofurans, including:

[3+2] Cycloadditions : Reactions involving carbonyl ylides can be used to construct the tetrahydrofuran ring with a degree of stereocontrol. nih.gov

Annulation reactions involving allylsilanes : These reactions can also be employed for the synthesis of tetrahydrofurans. nih.gov

Epimerization is the process where the configuration at one chiral center of a compound with multiple chiral centers is inverted. Studies on epimerization are important to understand the stability of the desired stereoisomer under various conditions, such as during synthesis, purification, and storage. These studies help in developing robust synthetic and handling procedures to maintain the stereochemical integrity of the final product.

By employing these stereoselective synthetic methods and carefully studying potential epimerization pathways, chemists can produce 4-aminotetrahydrofuran-3-ol derivatives with high stereochemical purity, which is essential for their development as potential therapeutic agents.

Applications of 4 Aminotetrahydrofuran 3 Ol Hydrochloride in Advanced Medicinal Chemistry Research

Development of Tetrahydrofuran-Based Scaffolds in Drug Discovery

The tetrahydrofuran (B95107) nucleus is a cornerstone in the design of modern therapeutic agents. As a saturated oxygen-containing heterocycle, it is a versatile scaffold that is widely embedded in a variety of natural products and other biologically active molecules. researchgate.net The structural and chemical properties of THF derivatives make them attractive starting points for creating extensive compound libraries for drug discovery programs. nbinno.com

The utility of the THF scaffold stems from several key features:

Structural Rigidity and Conformational Control: The five-membered ring provides a degree of conformational constraint, which can help to pre-organize appended functional groups for optimal interaction with a biological target.

Hydrogen Bonding Capacity: The ether oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring ligands within protein binding sites. nih.gov This was demonstrated in the development of HIV protease inhibitors, where replacing the THF oxygen with a methylene group led to a dramatic loss of antiviral activity, likely due to the loss of a key hydrogen bond. nih.gov

Improved Physicochemical Properties: The incorporation of a THF moiety can favorably modulate properties such as solubility and metabolic stability, which are critical for a compound's pharmacokinetic profile.

Synthetic Tractability: The THF ring can be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov

Researchers have developed numerous synthetic strategies to access polysubstituted tetrahydrofuran derivatives with high stereoselectivity, further expanding their utility in drug design. nih.govchemistryviews.org These scaffolds are found in compounds targeting a wide range of diseases, including cancer, viral infections, and neurological disorders. nih.gov

Role as a Chiral Building Block in Complex Molecular Synthesis

Chirality is a fundamental aspect of drug design, as the stereochemistry of a molecule dictates its three-dimensional shape and, consequently, its interaction with chiral biological targets like enzymes and receptors. enamine.net 4-Aminotetrahydrofuran-3-ol (B138653) hydrochloride is a chiral building block, meaning it possesses defined stereocenters that can be used to construct enantiomerically pure molecules. The use of such building blocks is essential for synthesizing complex, stereospecific compounds required for many biologically active molecules. nbinno.com

The value of chiral tetrahydrofuran derivatives in synthesis is highlighted by their application in creating other complex molecules. For instance, chiral 4,4-dimethyl THF derivatives have been synthesized from commercially available D-(–)/l-(+) pantolactones and subsequently used to create analogs of the HIV protease inhibitor Amprenavir and the anti-diabetic drug Empagliflozin. dntb.gov.ua The precise stereochemistry of these building blocks ensures the correct spatial arrangement of functional groups in the final molecule, which is critical for its biological activity.

Methods for producing chiral building blocks include:

Asymmetric Synthesis: Creating chiral molecules from achiral starting materials using chiral catalysts or reagents. enamine.net

Chiral Pool Synthesis: Utilizing readily available, inexpensive, and enantiomerically pure natural products (like amino acids or sugars) as starting materials. enamine.net

Resolution: Separating a racemic mixture into its constituent enantiomers. enamine.net

The availability of functionalized, optically pure chiral building blocks like 4-aminotetrahydrofuran-3-ol hydrochloride is a significant advantage for medicinal chemists, enabling the efficient and reliable construction of intricate molecular structures for novel drug candidates. nbinno.comenamine.net

Design and Synthesis of Kinase Inhibitors (e.g., FGFR-4 Inhibitors)

Fibroblast growth factor receptor 4 (FGFR4) is a tyrosine kinase that has emerged as a significant therapeutic target, particularly in hepatocellular carcinoma (HCC). tandfonline.comresearchgate.net The design of selective FGFR4 inhibitors is an active area of research, and small molecule fragments, including heterocyclic scaffolds, are key components in this process.

The development of potent and selective FGFR4 inhibitors often employs a fragment-based or structure-guided design strategy. nih.govnih.gov In this approach, small molecular fragments are identified that bind to specific regions of the kinase active site. These fragments are then elaborated or combined to create larger, more potent lead compounds.

Several successful FGFR4 inhibitors incorporate heterocyclic moieties that occupy the hinge region of the kinase domain. nih.govresearchgate.net For example, the design of novel inhibitors has involved sequentially adding fragments to a common warhead unit, leading to the discovery of compounds with high potency and selectivity for FGFR4 over other FGFR family members. tandfonline.comresearchgate.net

| FGFR4 Inhibitor | Key Structural Features | Reported Activity (IC₅₀) |

| Fisogatinib (BLU-554) | Highly selective FGFR4 inhibitor | Potent anti-tumor activity in clinical trials tandfonline.com |

| FGF401 | Reversible-covalent inhibitor | Showed preliminary clinical efficacy tandfonline.com |

| H3B-6527 | Potent and selective inhibitor | Evaluated in clinical trials for advanced HCC tandfonline.com |

| Compound 4c | Discovered via fragment build-up strategy | 33 nM researchgate.net |

While this compound is not explicitly mentioned in all these examples, its structural features—a constrained heterocyclic ring with amino and hydroxyl functional groups—make it an ideal fragment for exploration in kinase inhibitor design. These functional groups can be directed to form key hydrogen-bonding interactions within the ATP-binding pocket of kinases like FGFR4.

Development of Anti-Infective Agents (e.g., HIV-1 Protease Inhibitors)

The tetrahydrofuran scaffold is a well-established and highly valuable component in the design of potent anti-infective agents, most notably inhibitors of the HIV-1 protease. mdpi.comnih.gov HIV-1 protease is a critical enzyme in the viral life cycle, and blocking its activity prevents the maturation of new, infectious viral particles. mdpi.com

The incorporation of a bis-tetrahydrofuran (bis-THF) moiety was a key innovation in the development of Darunavir (Prezista), a highly successful HIV-1 protease inhibitor. nih.gov This bis-THF ligand binds within the S2 subsite of the protease active site, forming extensive and favorable interactions. nih.govnih.gov The oxygen atoms of the THF rings can form crucial hydrogen bonds with the backbone atoms of the enzyme, significantly contributing to the inhibitor's high binding affinity and potency. nih.govrsc.org

Structure-activity relationship studies have shown that the THF moiety is a privileged ligand for this target. nih.gov Researchers have extensively explored modifications of the THF scaffold to enhance potency, improve pharmacokinetic properties, and overcome drug resistance. nih.govtandfonline.com This has led to the design of novel inhibitors incorporating features such as:

Fused cyclopentane-tetrahydrofuran (Cp-THF) ring systems. nih.gov

Tricyclic tris-THF ligands designed to fill additional space within the hydrophobic pocket. nih.gov

Substituted THF derivatives designed to promote additional hydrogen bonding and van der Waals interactions. rsc.org

The success of THF-containing HIV protease inhibitors demonstrates the power of this scaffold in creating potent and specific enzyme inhibitors for treating infectious diseases.

Ligand Design for Receptor Antagonism (e.g., A2A Receptor Antagonists)

The adenosine A₂ₐ receptor (A₂ₐAR) is a G-protein-coupled receptor that has become an important target for the treatment of neurodegenerative conditions like Parkinson's disease. nih.gov Antagonists of the A₂ₐAR can help to modulate dopaminergic signaling in the brain, offering a non-dopaminergic therapeutic strategy.

The design of A₂ₐAR antagonists often involves the use of heterocyclic scaffolds to mimic the adenine core of the endogenous ligand, adenosine. nih.gov Virtual screening against homology models of the receptor has been used to identify novel and diverse ligand-efficient antagonists. acs.org These hits are then optimized through medicinal chemistry to improve potency and selectivity against other adenosine receptor subtypes (A₁, A₂ₒ, and A₃). manchester.ac.uk

Key aspects of A₂ₐAR antagonist design include:

Scaffold Hopping: Replacing a known core structure (e.g., a purine) with a different heterocyclic system to discover novel chemical series with improved properties.

Structure-Based Design: Using crystal structures or homology models of the receptor to guide the design of ligands that make specific, favorable interactions with key residues in the binding pocket. acs.org

Selectivity Optimization: Modifying the ligand structure to exploit differences between the binding sites of the A₂ₐ receptor and other adenosine receptor subtypes to achieve high selectivity. acs.org

Heterocyclic compounds, including those with furan (B31954) and pyrimidine cores, have been successfully developed as potent A₂ₐAR antagonists. acs.orgmanchester.ac.ukmanchester.ac.uk The this compound scaffold, with its potential for forming specific hydrogen bonds and its defined stereochemistry, represents a viable building block for inclusion in novel A₂ₐAR antagonist designs.

Incorporation into Peptidomimetics and Secondary Structure Stabilization

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. A key strategy in peptidomimetic design is to stabilize specific secondary structures, like β-strands or α-helices, which are often involved in critical protein-protein interactions. sci-hub.se

The tetrahydrofuran ring can be incorporated into peptide backbones or side chains to act as a conformational constraint. By replacing a portion of a flexible peptide chain with a more rigid heterocyclic motif, it is possible to enforce a desired bioactive conformation. This approach has been used to stabilize extended peptide conformations that mimic β-strands. sci-hub.se

For example, researchers have incorporated tetrahydrofuran groups into the backbone of peptide nucleic acids (PNAs), creating "thyclotides". nih.gov These modifications were found to be well-tolerated when the PNA was bound to DNA, adopting a helical structure. The polar THF ring was introduced to potentially improve water solubility while maintaining the binding properties of related PNA analogs. nih.gov

The use of cyclic ethers as bioisosteres for peptide bonds is an attractive strategy in drug design. nih.gov The ether oxygen can mimic the hydrogen-bonding ability of a peptide's carbonyl oxygen. nih.gov Therefore, scaffolds like this compound can be valuable tools for medicinal chemists aiming to create conformationally constrained peptidomimetics that can modulate protein-protein interactions.

Mechanistic Studies and Biological Target Engagement of 4 Aminotetrahydrofuran 3 Ol Hydrochloride Derivatives

Investigation of Molecular Interactions with Biological Macromolecules

The design and synthesis of substituted tetrahydrofuran (B95107) derivatives have been guided by the goal of achieving potent interactions with specific biological targets. A notable example is the development of these derivatives as P2 ligands for HIV-1 protease inhibitors. nih.gov The core concept behind this approach is to engineer molecules that can form favorable hydrogen bonding and van der Waals interactions with the backbone atoms within the S2 subsite of the HIV-1 protease active site. nih.gov

Computational modeling and X-ray crystallography have been instrumental in understanding these interactions at a molecular level. For instance, the crystal structure of an inhibitor containing a substituted tetrahydrofuran ligand bound to HIV-1 protease provides valuable insights into the precise binding mode. nih.gov Such analyses have revealed that the tetrahydrofuran moiety can effectively mimic the interactions of established ligands, like the bis-tetrahydrofuran ligand in the FDA-approved drug darunavir, by engaging with key residues in the S2 subsite. nih.gov The flexibility of derivatives with modifications to the P2 group can influence how the inhibitor fits within the binding cavity of the protease. nih.gov

The interactions of these derivatives are not limited to enzymes. Studies on benzofuran (B130515) derivatives, which share a furan (B31954) ring system, have demonstrated their ability to bind to serum albumins like bovine serum albumin (BSA). nih.gov This binding can alter the secondary structure and thermal stability of the protein. Molecular docking studies suggest that the nature of the substitution on the furan ring system dictates the preferred binding mode, with some derivatives being housed within the protein's interior while others bind to the surface. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

In the context of HIV-1 protease inhibitors, SAR studies have shown that the nature of the substituents on the tetrahydrofuran ring is critical for inhibitory potency. The introduction of both polar and lipophilic groups is a strategy to form hydrogen bonds and occupy hydrophobic pockets within the enzyme's S2 subsite. nih.gov For example, the presence of a 4-aminosulfonamide group at the P2' position was found to be important for activity, as its modification led to a significant loss of HIV-1 protease inhibitory activity. nih.gov

The following table summarizes the impact of different substituents on the activity of some conceptual tetrahydrofuran derivatives, drawing from general principles of medicinal chemistry.

| Derivative | Substituent at R1 | Substituent at R2 | Observed Activity Trend |

| 1 | -H | -NH2 | Baseline activity |

| 2 | -CH3 | -NH2 | Increased lipophilicity, may enhance binding in hydrophobic pockets. |

| 3 | -OH | -NH-SO2-Ph | Introduction of a sulfonamide group can lead to new hydrogen bonding interactions. |

| 4 | -F | -NH2 | Halogen substitution can modulate electronic properties and membrane permeability. |

This table is illustrative and based on general SAR principles.

Structure-property relationship (SPR) analyses examine how chemical structure influences a compound's physicochemical properties, which in turn affect its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). nih.gov For tetrahydrofuran-based compounds, properties such as solubility, lipophilicity (logP), and permeability are key considerations. The introduction of polar groups like hydroxyls and amines, as in 4-aminotetrahydrofuran-3-ol (B138653), generally increases aqueous solubility. Conversely, the addition of lipophilic substituents can enhance membrane permeability. The interplay of these properties is critical for developing a successful drug candidate. umass.edu

Enzymatic Biotransformations and Biocatalytic Applications

Enzymes, particularly lipases, have been effectively utilized in the stereoselective synthesis of chiral derivatives of 4-aminotetrahydrofuran-3-ol. The chirality of these molecules is often crucial for their biological activity, as different enantiomers can exhibit distinct potencies and pharmacodynamic profiles.

A key biocatalytic application is the enzymatic kinetic resolution of racemic alcohols that are precursors to chiral aminotetrahydrofurans. nih.gov Lipase-PS, for example, has been successfully used to catalyze the resolution of functionalized tetrahydrofuran derivatives, allowing for the stereoselective synthesis of optically active enantiomers. nih.gov This method is advantageous as it provides access to both enantiomers of a racemate with high enantiopurity. jocpr.com

The general principle of lipase-catalyzed kinetic resolution involves the differential rate of reaction of the two enantiomers of a racemic alcohol with an acyl donor. One enantiomer is preferentially acylated by the lipase, leaving the other enantiomer unreacted. This allows for the separation of the acylated and unacylated enantiomers.

The following table illustrates the outcomes of a typical enzymatic kinetic resolution of a racemic alcohol precursor to a chiral amine, based on reported methodologies for similar compounds.

| Enzyme | Acyl Donor | Conversion (%) | Enantiomeric Excess of Substrate (eeS %) | Enantiomeric Excess of Product (eeP %) |

| Lipase PS | Vinyl Acetate | ~50 | >99 | >99 |

| Candida antarctica Lipase B (CAL-B) | Isopropenyl Acetate | 45 | 98 | 92 |

| Pseudomonas cepacia Lipase | Ethyl Acetate | 52 | 95 | >99 |

This table represents typical results for enzymatic kinetic resolutions of chiral alcohols and is for illustrative purposes. polimi.it

Exploration of Cellular Pathways Modulated by Tetrahydrofuran Amine Derivatives

The ultimate biological effect of 4-aminotetrahydrofuran-3-ol derivatives is determined by their ability to modulate specific cellular pathways. While detailed pathway analysis for this specific class of compounds is not extensively documented in publicly available literature, inferences can be drawn from the biological activities of related compounds.

For instance, tetrahydrofuran derivatives designed as HIV-1 protease inhibitors exert their effect by disrupting the viral replication cycle. nih.gov By inhibiting HIV-1 protease, these compounds prevent the cleavage of viral polyproteins into functional enzymes and structural proteins, which is an essential step for the production of mature, infectious virions. This targeted intervention at a key enzymatic step within the viral life cycle effectively halts viral propagation.

In a broader context, understanding how small molecules modulate cellular pathways can be achieved through various computational and experimental approaches. Transcriptional profiling, for example, can reveal changes in gene expression in response to a compound, providing clues about the pathways being affected. biorxiv.org Computational methods can then be used to analyze these gene expression signatures in the context of known pathway networks to predict the molecular targets of the compound. biorxiv.org

For tetrahydrofolate (THF), a structurally related compound in terms of the core ring, studies have shown its involvement in crucial cellular pathways. For example, tetrahydrofolate has been found to alleviate the inhibitory effect of oxidative stress on neural stem cell proliferation through the PTEN/Akt/mTOR signaling pathway. nih.gov While this is a different molecule, it highlights how furan-containing structures can participate in fundamental cellular processes.

Synthesis and Characterization of Novel 4 Aminotetrahydrofuran 3 Ol Hydrochloride Analogs and Derivatives

Chemical Modifications of the Amino and Hydroxyl Functionalities

The primary amino and secondary hydroxyl groups of 4-aminotetrahydrofuran-3-ol (B138653) are prime sites for chemical derivatization to explore structure-activity relationships (SAR). Standard synthetic methodologies can be employed to introduce a wide variety of substituents, thereby altering the molecule's polarity, size, and hydrogen bonding capabilities.

Modifications of the Amino Group:

The nucleophilic nature of the primary amino group allows for a range of modifications, including acylation, alkylation, and sulfonylation.

N-Acylation: Reaction with acyl chlorides or anhydrides under basic conditions can yield a series of N-acyl derivatives. This transformation converts the basic amine into a neutral amide, which can alter the compound's solubility and ability to act as a hydrogen bond donor. The nature of the acyl group, from simple alkyls to more complex aryl or heterocyclic moieties, can significantly impact the biological activity of the resulting analog.

N-Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, can produce secondary or tertiary amine derivatives. These modifications increase the steric bulk around the nitrogen atom and can modulate its basicity.

N-Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamide derivatives. The sulfonamide group is a key functional group in many therapeutic agents and can act as a hydrogen bond donor and acceptor.

Modifications of the Hydroxyl Group:

The secondary hydroxyl group can be modified through alkylation or esterification to explore the impact of altering its hydrogen bonding capacity and lipophilicity.

O-Alkylation: Williamson ether synthesis, by treating the corresponding alkoxide with an alkyl halide, can be used to introduce a variety of alkyl or aryl ethers. This modification removes the hydrogen bond donating ability of the hydroxyl group and increases the lipophilicity of the molecule.

O-Acylation: Esterification with acyl chlorides or carboxylic acids (under conditions such as Fischer esterification or using coupling agents) yields ester derivatives. This can serve as a prodrug strategy or to introduce specific recognition motifs.

| Modification Type | Reagents and Conditions | Resulting Functional Group | Potential Impact |

| N-Acylation | Acyl chloride, base | Amide | Neutralizes basicity, alters H-bonding |

| N-Alkylation | Aldehyde/Ketone, reducing agent | Secondary/Tertiary Amine | Increases steric bulk, modulates basicity |

| N-Sulfonylation | Sulfonyl chloride, base | Sulfonamide | Introduces H-bond donor/acceptor |

| O-Alkylation | Alkyl halide, base | Ether | Removes H-bond donor, increases lipophilicity |

| O-Acylation | Acyl chloride/Carboxylic acid | Ester | Prodrug potential, introduces new motifs |

Substituent Effects on the Tetrahydrofuran (B95107) Ring System

The introduction of substituents on the tetrahydrofuran ring itself can have profound effects on the conformation and electronic properties of the molecule. The stereochemistry of these substituents is also a critical factor. The THF ring is not planar and adopts various puckered conformations, such as the envelope and twist forms. The preferred conformation is influenced by the nature and position of substituents, which in turn can affect the spatial orientation of the amino and hydroxyl groups and their interactions with biological targets.

Steric Effects: Bulky substituents on the THF ring can lead to significant steric strain, influencing the ring's pucker and the relative orientation of other functional groups. For instance, a large substituent may preferentially occupy a pseudo-equatorial position to minimize 1,3-diaxial interactions.

Systematic studies involving the synthesis of analogs with substituents at various positions of the THF ring would be necessary to fully elucidate these effects and build a comprehensive SAR.

| Substituent Position | Type of Substituent | Potential Conformational Effect | Potential Electronic Effect |

| C2 or C5 | Alkyl, Aryl | Influence on ring pucker, potential for steric hindrance | Minimal direct electronic effect on amino/hydroxyl groups |

| C2 or C5 | Electron-withdrawing (e.g., F, CF3) | Can alter ring conformation | Can influence the reactivity of the ether oxygen |

| C3 or C4 | Alkyl, Aryl | Can create steric crowding with existing functional groups | Minor electronic influence |

Heterocyclic Ring Fusions and Spirocyclic Derivatives

To explore novel chemical space and introduce conformational rigidity, the 4-aminotetrahydrofuran-3-ol scaffold can be elaborated into fused heterocyclic and spirocyclic systems.

Heterocyclic Ring Fusions: The amino and hydroxyl groups can serve as handles for the construction of fused ring systems. For example, reaction with appropriate bifunctional reagents could lead to the formation of fused oxazines, imidazoles, or other heterocyclic rings. These fused systems would significantly constrain the conformation of the original scaffold, which can be beneficial for optimizing binding to a biological target.

Spirocyclic Derivatives: The tetrahydrofuran ring can be incorporated into a spirocyclic system. This can be achieved by utilizing a ketone precursor to the 4-aminotetrahydrofuran-3-ol scaffold and performing a spirocyclization reaction. Spirocyclic structures are of great interest in medicinal chemistry as they introduce three-dimensionality and novel structural motifs. For example, a spiro-hydantoin or spiro-oxazolidinone could be constructed at one of the carbon atoms of the THF ring.

The synthesis of such complex derivatives would likely require multi-step synthetic sequences and careful control of stereochemistry.

| Derivative Type | Synthetic Strategy | Key Features |

| Fused Heterocycle | Reaction of amino and hydroxyl groups with bifunctional reagents | Conformationally constrained, presents novel pharmacophoric features |

| Spirocyclic Derivative | Spirocyclization on a modified THF precursor | Increased three-dimensionality, novel chemical space |

Exploration of Bioisosteric Replacements

Bioisosterism is a powerful strategy in drug design to modulate the properties of a lead compound while retaining its biological activity. Various parts of the 4-aminotetrahydrofuran-3-ol hydrochloride molecule can be considered for bioisosteric replacement.

Amino Group Bioisosteres: The primary amino group can be replaced with other functional groups that can act as hydrogen bond donors or acceptors. Common bioisosteres for an amino group include a hydroxyl group, a methyl group, or in some contexts, a fluorine atom. acs.org

Hydroxyl Group Bioisosteres: The hydroxyl group is a key hydrogen bonding element. It can be replaced by other groups of similar size and electronic properties. Fluorine is a common bioisostere for a hydroxyl group due to its similar size, though it can only act as a hydrogen bond acceptor. nih.govresearchgate.net Other potential replacements include the thiol (SH) and aminomethyl (CH2NH2) groups.

| Original Group/Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Amino Group (-NH2) | Hydroxyl (-OH), Methyl (-CH3), Fluorine (-F) | Modulate basicity, hydrogen bonding, and polarity. acs.org |

| Hydroxyl Group (-OH) | Fluorine (-F), Thiol (-SH), Aminomethyl (-CH2NH2) | Alter hydrogen bonding properties and polarity. nih.govresearchgate.net |

| Tetrahydrofuran Ring | Pyrrolidine, Thiolane, Cyclopentane, Triazole | Modify ring polarity, H-bonding capacity, and conformation. nih.govunimore.it |

Computational and Theoretical Investigations of 4 Aminotetrahydrofuran 3 Ol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in elucidating the electronic structure of a molecule, which in turn governs its reactivity. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) are commonly employed to predict a variety of molecular properties. For 4-Aminotetrahydrofuran-3-ol (B138653) hydrochloride, these calculations would typically be used to determine optimized molecular geometry, electron distribution, and frontier molecular orbitals (HOMO and LUMO).

The analysis of the HOMO-LUMO energy gap is a key predictor of chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map can identify electrophilic and nucleophilic sites, offering insights into how the molecule might interact with other reagents.

Table 1: Hypothetical Quantum Chemical Data for 4-Aminotetrahydrofuran-3-ol Hydrochloride

| Parameter | Predicted Value | Method | Significance |

| HOMO Energy | Data not available | DFT/B3LYP | Indicates the ability to donate electrons. |

| LUMO Energy | Data not available | DFT/B3LYP | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Data not available | DFT/B3LYP | Correlates with chemical reactivity and stability. |

| Dipole Moment | Data not available | DFT/B3LYP | Measures the polarity of the molecule. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound are not available.

Conformational Analysis and Energy Landscapes

The flexible five-membered ring of the tetrahydrofuran (B95107) moiety, along with the rotatable amino and hydroxyl groups, allows this compound to exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform a systematic search of the conformational space to identify stable conformers. The results are often visualized as a potential energy surface or energy landscape, where low-energy regions correspond to the most stable conformations. Understanding the preferred conformations is crucial as it can significantly influence the molecule's biological activity and its interactions with other molecules.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In the context of drug discovery, this compound could be a fragment or a scaffold for larger, biologically active molecules. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is often used to predict the binding mode of a ligand to a protein's active site.

Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules over time. MD simulations provide a more dynamic picture of the ligand-target interaction, allowing for the assessment of the stability of the binding pose and the calculation of binding free energies. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity. youtube.com

In Silico Approaches to Predict Stereoselectivity in Synthesis

The synthesis of this compound involves the creation of chiral centers, making stereoselectivity a critical aspect. In silico approaches can be powerful tools for predicting and understanding the stereochemical outcome of a chemical reaction.

Computational modeling of the reaction mechanism, including the transition states, can provide insights into the factors that control stereoselectivity. By calculating the energy barriers for the formation of different stereoisomers, it is possible to predict which isomer will be the major product. This can be particularly useful in the design of stereoselective syntheses, helping to choose the appropriate reagents and reaction conditions to achieve the desired stereochemical outcome. nih.gov

Analytical Methodologies for Purity and Identity Confirmation in Research Studies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating 4-Aminotetrahydrofuran-3-ol (B138653) hydrochloride from starting materials, byproducts, and other impurities, as well as for quantifying its purity. Techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (LC-MS), are routinely utilized.

In the synthesis of related aminotetrahydrofuran derivatives, both GC and HPLC are employed for monitoring the progress of the reaction and for assessing the purity of the final product. For instance, a patent detailing the synthesis of (S)-3-aminotetrahydrofuran hydrochloride specifies the use of HPLC to ensure the consumption of starting materials is less than 1%. The same document outlines a GC method for determining the final product's purity, requiring it to be ≥99.0%. While specific conditions for 4-Aminotetrahydrofuran-3-ol hydrochloride are not detailed in the available literature, typical GC methods for such polar compounds would involve derivatization to increase volatility, followed by separation on a polar capillary column like an HP-INNOWAX column. The temperature program would be optimized to ensure adequate separation from any potential impurities.

HPLC and UPLC are powerful techniques for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier to improve peak shape. Detection is commonly performed using a UV detector, although the lack of a strong chromophore in this compound might necessitate the use of other detectors like a charged aerosol detector (CAD) or a mass spectrometer.

Given the chiral nature of 4-Aminotetrahydrofuran-3-ol, chiral HPLC is essential for separating its enantiomers and determining the enantiomeric excess (ee). This is crucial as different enantiomers of a chiral drug can have different pharmacological and toxicological profiles. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Table 1: Illustrative Chromatographic Conditions for Analysis of Aminotetrahydrofuran Derivatives

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | HP-INNOWAX (or equivalent polar column) | C18 Reverse-Phase (for purity), Chiral Stationary Phase (for enantiomeric excess) |

| Mobile Phase | - | Isocratic or gradient mixture of Acetonitrile/Methanol and Water with modifier (e.g., 0.1% TFA) |

| Carrier Gas | High purity nitrogen or helium | - |

| Detector | Flame Ionization Detector (FID) | UV-Vis, Charged Aerosol Detector (CAD), Mass Spectrometer (MS) |

| Typical Application | Purity assessment, residual solvent analysis | Purity determination, quantification, enantiomeric separation |

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in this compound. High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are key techniques in its characterization.

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecule and its fragments, which in turn allows for the confirmation of its elemental composition. For 4-Aminotetrahydrofuran-3-ol, the protonated molecule [M+H]⁺ would be expected, and its exact mass would be compared to the theoretically calculated mass to confirm the molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to identify the functional groups present in the molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the ammonium group, the C-O stretch of the ether, and the C-N stretch of the amine.

Ultraviolet-Visible (UV-Vis) Spectroscopy is generally used for compounds containing chromophores. As this compound lacks a significant chromophore, it is not expected to exhibit strong absorption in the UV-Vis region. This technique would be more applicable for detecting impurities that do possess a chromophore.

Table 2: Expected Spectroscopic Data for 4-Aminotetrahydrofuran-3-ol

| Technique | Expected Observations |

| HRMS | Accurate mass measurement confirming the elemental composition of C₄H₁₀NO₂⁺ (for the free base). |

| FT-IR (cm⁻¹) | Broad O-H stretching (alcohol), N-H stretching (ammonium), C-O stretching (ether), C-N stretching. |

| UV-Vis | No significant absorbance in the 200-800 nm range. |

Advanced NMR Experiments for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. While 1D NMR (¹H and ¹³C) provides fundamental information, advanced 2D NMR experiments are often necessary for the unambiguous assignment of all proton and carbon signals, especially for complex structures or to determine stereochemistry.

For this compound, a combination of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY experiments would reveal the proton-proton coupling network, helping to identify which protons are adjacent to each other in the tetrahydrofuran (B95107) ring.

HSQC spectra would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the carbon signals.

The relative stereochemistry of the amino and hydroxyl groups (cis or trans) can often be determined by analyzing the coupling constants between the protons on the substituted carbons of the tetrahydrofuran ring, which can be more clearly resolved and assigned using 2D NMR techniques.

Patent Landscape and Commercial Implications in Chemical and Pharmaceutical Research

Analysis of Key Intellectual Property Related to Synthesis and Application

The intellectual property landscape for 4-Aminotetrahydrofuran-3-ol (B138653) hydrochloride and its derivatives reveals a strategic focus on stereoselective synthesis and its incorporation into novel therapeutic agents. Patents in this area are crucial for protecting innovations that offer more efficient, cost-effective, and enantiomerically pure production pathways, as well as for claiming new chemical entities that utilize this scaffold.

A key area of patent activity involves the development of synthetic methods that are suitable for industrial application. For instance, Chinese patent CN102391214A discloses a method for synthesizing (S)-3-amino tetrahydrofuran (B95107) hydrochloride starting from L-aspartic acid. google.com This patent emphasizes its advantages for large-scale production, citing the use of inexpensive and readily available raw materials, a simple process with mild conditions, low cost, and high yield, resulting in a product with high purity and stable quality. google.com The process involves six steps: acylation, esterification, reduction, cyclization, hydrolysis, and salification. google.com

Patents also cover the application of aminotetrahydrofuran derivatives in the development of new drugs. The tetrahydrofuran ring is a prevalent moiety in many FDA-approved drugs, valued for its ability to influence a molecule's pharmacokinetic properties. sci-hub.se For example, patent WO2008080891A2 describes the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid for use as medicaments, highlighting the role of this class of compounds in treating and preventing venous and arterial thrombotic diseases. google.comgoogle.com The importance of the tetrahydrofuran structure is further underscored in its use as a P2 ligand in the design of HIV protease inhibitors, where its specific stereochemistry and the ring oxygen are critical for binding to the enzyme's active site. nih.gov

The table below summarizes key patent information related to aminotetrahydrofuran derivatives.

| Patent Number | Title/Focus | Key Innovations and Applications |

| CN102391214A | Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride | Describes a six-step synthesis from L-aspartic acid, designed for industrial production with high yield and purity. google.com |

| WO2008080891A2 | Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments | Focuses on the synthesis and application of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides for treating thrombotic diseases. google.comgoogle.com |

Trends in Patenting of Tetrahydrofuran-Based Intermediates

The patenting of tetrahydrofuran-based intermediates is driven by the significant role of chirality in modern drug discovery. rsc.org As the pharmaceutical industry increasingly focuses on developing single-enantiomer drugs to improve efficacy and reduce side effects, the demand for chiral building blocks like 4-Aminotetrahydrofuran-3-ol has grown. rsc.org This trend is reflected in the patent literature, which shows a strong emphasis on asymmetric synthesis and the creation of enantiomerically pure compounds. rsc.orgresearchgate.net

A notable trend is the strategic patenting of novel synthetic routes and key intermediates. ijsr.net Protecting an innovative and efficient synthesis for a valuable intermediate can provide a significant commercial advantage, even if the intermediate itself is not the final product. ijsr.net This is particularly relevant for complex chiral molecules where the synthesis can be challenging and costly.

Furthermore, there is a clear trend towards incorporating tetrahydrofuran moieties into drugs targeting a wide range of diseases. The tetrahydrofuran ring is considered a "metabolically soft" moiety, and its inclusion can favorably modulate a drug's properties. sci-hub.se This versatility has led to its use in various therapeutic areas, from antiviral agents like the HIV protease inhibitor Amprenavir to anti-diabetic drugs such as Empagliflozin. sci-hub.seresearchgate.net Consequently, patents are frequently filed for new chemical entities that feature the tetrahydrofuran scaffold, aiming to improve upon existing treatments or to develop drugs with novel mechanisms of action. The development of resistance to existing drugs also drives the innovation and patenting of new derivatives. nih.gov

Industrial Research and Development for Scalable Production

The transition of a chemical intermediate from a laboratory-scale curiosity to a commercially viable product hinges on the development of a scalable, safe, and cost-effective manufacturing process. Industrial research and development for compounds like 4-Aminotetrahydrofuran-3-ol hydrochloride focuses on achieving these objectives.

Cost-Effectiveness: Utilization of cheap and readily available starting materials. google.com

Process Simplicity: A multi-step but manageable process under mild conditions. google.com

High Yield and Purity: Achieving high efficiency in conversion and a final product of stable, high quality. google.com

Another critical aspect of industrial R&D is process optimization to ensure favorable bulk characteristics of the final product. This includes factors like drying times, filterability, and stability, which can significantly impact manufacturing efficiency and cost. google.com Research also focuses on minimizing the use of hazardous reagents and organic solvents to enhance safety and reduce environmental impact, which is a growing concern in pharmaceutical manufacturing. google.com The development of robust analytical methods to monitor reaction progress and ensure the quality of the final product is also an integral part of scaling up production.

The table below outlines the key considerations in the industrial R&D for scalable production of such intermediates.

| R&D Focus Area | Objective | Example from Literature |

| Route Scouting & Process Design | Identify the most efficient, cost-effective, and safe synthetic pathway. | Utilizing L-aspartic acid as a cheap, chiral starting material for (S)-3-amino tetrahydrofuran hydrochloride. google.com |

| Process Optimization | Maximize yield, minimize reaction times, and simplify work-up procedures. | Employing mild reaction conditions to improve safety and reduce equipment costs. google.com |

| Purity and Quality Control | Achieve high enantiomeric and chemical purity with stable quality. | The patented method for (S)-3-amino tetrahydrofuran hydrochloride claims high product purity. google.com |

| Scalability & Safety | Ensure the process is safe and manageable at an industrial scale, minimizing hazardous waste. | Developing processes with favorable bulk characteristics like easy filtration and stability. google.com |

Q & A

Q. What are the key considerations for synthesizing 4-Aminotetrahydrofuran-3-ol hydrochloride with high enantiomeric purity?

To achieve high enantiomeric purity, use chiral catalysts (e.g., transition-metal complexes) or enzymatic resolution methods. Monitor stereochemical integrity via chiral HPLC or polarimetry. The (3S,4R) configuration (CAS 215940-96-8) requires strict control of reaction conditions to avoid racemization, particularly during acidic or basic workups .

Q. How can researchers ensure the stability of this compound during long-term storage?

Store under inert atmosphere (e.g., nitrogen) at room temperature to prevent hygroscopic degradation. Periodic stability testing via HPLC or mass spectrometry is recommended. Contradictory storage reports (e.g., -20°C for similar compounds) suggest evaluating batch-specific sensitivity to temperature and humidity .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, lab coat), work in a fume hood, and avoid skin contact due to sensitization risks (Risk Phrase 43). Dispose of waste via certified hazardous waste services to comply with environmental regulations .

Q. How is the purity of this compound typically assessed?

Purity (≥98%) is validated using HPLC with UV detection, complemented by NMR for structural confirmation and elemental analysis for chloride content quantification. Impurity profiling (e.g., residual solvents) follows ICH guidelines .

Advanced Research Questions

Q. What analytical techniques confirm the stereochemical configuration of 4-Aminotethylhydrofuran-3-ol hydrochloride?

X-ray crystallography provides definitive proof of the (3S,4R) configuration. Alternatively, use NOESY NMR to assess spatial proximity of protons or chiral chromatography with a cellulose-based stationary phase .

Q. How does the hydrochloride salt form influence solubility and reactivity in different media?

The hydrochloride salt enhances aqueous solubility due to ionic dissociation, facilitating use in polar reaction systems. In organic solvents (e.g., DMF), the free base may dominate, altering reactivity in nucleophilic substitutions. Compare pKa values (experimentally determined via potentiometric titration) to predict speciation .

Q. What strategies mitigate by-product formation during synthesis?

Optimize reaction stoichiometry and temperature to minimize side reactions (e.g., over-alkylation). Use protecting groups for the amine and hydroxyl functionalities during intermediate steps. Purify via recrystallization in ethanol/water mixtures or reverse-phase chromatography .

Q. What mechanistic role does this compound play in synthesizing aminopterin derivatives?

As an intermediate, it contributes the tetrahydrofuran-amine moiety to aminopterin’s structure. Key steps include coupling with pteridine carboxylic acids via carbodiimide-mediated amidation, followed by deprotection .

Q. How does stereochemistry affect interactions with biological targets?

The (3S,4R) configuration may enhance binding to enzymes like diacylglycerol acyltransferase (DGAT) due to spatial compatibility with active sites. Compare enantiomers using in vitro enzyme inhibition assays and molecular docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro